molecular formula C17H17N5O2S B6047009 4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

Cat. No.: B6047009
M. Wt: 355.4 g/mol
InChI Key: PMUWLUAIBMOTJP-UHFFFAOYSA-N
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Description

4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex heterocyclic compound that features a unique combination of pyrazole, thiophene, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene carboxylic acid.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Formation of the pyrimidine ring: This step involves the condensation of a suitable amidine with a β-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its combination of four different heterocyclic rings, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16-8-13(18-10-19-16)11-1-4-22(5-2-11)17(24)15-7-14(20-21-15)12-3-6-25-9-12/h3,6-11H,1-2,4-5H2,(H,20,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUWLUAIBMOTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)C(=O)C3=CC(=NN3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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